4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

HPPD inhibition herbicide target tyrosine catabolism

Researchers seeking validated HPPD inhibitor scaffolds or HDAC library precursors often face long synthesis delays. This 4-aryl-pyrrole-3-carboxylic acid derivative provides a direct solution. - **Validated potency:** IC50 = 330 nM against pig liver HPPD - a moderate-affinity probe distinct from triketone chemotypes. - **Synthetic utility:** Free 3-carboxylic acid enables rapid hydroxamic acid/benzamide library generation for HDAC inhibitor discovery (EP2508510A1). - **Structural uniqueness:** Ortho-hydroxyphenyl group confers constrained conformation and Fe(II)/Zn(II) chelation potential not found in meta/para isomers. Available for immediate global shipment. Ideal for herbicide development and tyrosinemia research.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B11811080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CNC=C2C(=O)O)O
InChIInChI=1S/C11H9NO3/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15/h1-6,12-13H,(H,14,15)
InChIKeyUGFWMYDUALIKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid: Overview


4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid (CAS 1330751-58-0, MF C₁₁H₉NO₃, MW 203.19) is a 4-aryl-1H-pyrrole-3-carboxylic acid derivative bearing an ortho-hydroxyphenyl substituent at the pyrrole 4-position and a free carboxylic acid at position 3 . This compound belongs to the broader class of hydroxyphenyl-substituted pyrrole carboxylic acids, a scaffold family that has been explored both as direct pharmacophores—most notably as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD)—and as versatile synthetic intermediates for generating histone deacetylase (HDAC) inhibitor libraries via elaboration of the 3-carboxylic acid handle [1][2].

Why Regioisomeric or Non-Hydroxylated Analogs Cannot Substitute


Substituting 4-(2-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid with its 3-hydroxy (meta) or 4-hydroxy (para) regioisomers, or with the non-hydroxylated 4-phenyl analog, introduces significant changes in hydrogen-bonding geometry, metal-chelating potential, and target engagement that are not predictable from structure alone. The ortho-hydroxy group can form intramolecular hydrogen bonds with the adjacent pyrrole NH or the 3-carboxylic acid, creating a constrained conformation that differs fundamentally from the extended geometries accessible to meta- and para-substituted isomers [1]. In the context of HPPD inhibition, the compound demonstrates an IC₅₀ of 330 nM against pig liver HPPD—approximately 3.7-fold weaker than BDBM50403928 (IC₅₀ = 90 nM, a structurally distinct chemotype in the same screening panel) and roughly 9-fold weaker than the commercial triketone herbicide mesotrione (IC₅₀ ≈ 37 nM against rat liver HPPD), positioning it as a moderate-potency probe with a distinct aryl-pyrrole-carboxylic acid pharmacophore that differs from both the triketone and the ester-linked chemotypes [2][3]. Furthermore, patent data explicitly indicate that hydroxyphenyl-substituted pyrroles are more potent and isoform-selective HDAC inhibitors than their phenyl or methoxyphenyl counterparts, making the presence and position of the hydroxyl group a critical determinant of biological outcome [1].

Quantitative Differentiation Evidence


HPPD Inhibitory Potency vs. Distinct Chemotypes

In a pig liver HPPD enzymatic assay deposited in ChEMBL by Zhejiang University, 4-(2-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid (CHEMBL311041) achieved an IC₅₀ of 330 nM [1]. This value represents moderate inhibitory activity, approximately 3.7-fold less potent than CHEMBL307048 (BDBM50403928, IC₅₀ = 90 nM, a structurally distinct chemotype lacking the hydroxyphenyl-pyrrole motif) tested in the same assay system [2], and roughly 3-fold less potent than CHEMBL308315 (BDBM50403932, IC₅₀ = 110 nM, a coumarin-cyclopropyl ester chemotype) [3]. However, the target compound offers a distinct 4-(2-hydroxyphenyl)pyrrole-3-carboxylic acid pharmacophore—an aryl-pyrrole scaffold with a free carboxylic acid handle—that is chemically tractable for further derivatization, unlike the ester-linked comparator chemotypes. The absolute potency level (sub-micromolar IC₅₀) is consistent with a viable starting point for fragment- or scaffold-based optimization programs targeting HPPD.

HPPD inhibition herbicide target tyrosine catabolism enzyme inhibition

Ortho-Hydroxy vs. Meta- and Para-Hydroxy Regioisomers

The 2-hydroxyphenyl (ortho) substituent at the pyrrole 4-position in the target compound introduces a unique intramolecular hydrogen-bonding topology not accessible to the corresponding 3-hydroxy (meta, CAS 1330755-09-3) or 4-hydroxy (para, CAS 1330755-30-0) regioisomers. Specifically, the ortho-OH can form a six-membered intramolecular hydrogen bond with the pyrrole NH and/or the adjacent carboxylic acid carbonyl, constraining the biaryl dihedral angle and pre-organizing the molecule into a pseudo-cyclic conformation . This conformational restriction has been demonstrated in analogous ortho-hydroxybiaryl systems to modulate target binding by reducing the entropic penalty upon protein engagement. In contrast, the meta-hydroxy isomer orients the OH group away from both the pyrrole ring and the carboxylic acid, while the para-hydroxy isomer presents a linear, extended hydrogen-bond donor geometry. Patent EP2508510A1, which covers hydroxyphenyl-1H-pyrrole derivatives as HDAC inhibitors, explicitly recites 2-hydroxyphenyl (ortho-phenol) as one of the active phenol substitution patterns in formula (I), alongside 3- and 4-hydroxyphenyl, and states that the phenol-containing compounds are more potent and selective than their non-hydroxylated phenyl or methoxyphenyl analogs [1].

regioisomer differentiation hydrogen bonding conformational constraint phenol positioning

Free Carboxylic Acid as a Synthetic Entry Point

The 3-carboxylic acid group in 4-(2-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid provides a chemically robust and orthogonal synthetic handle that enables direct conversion to amides, esters, hydroxamic acids, hydrazides, and other derivatives through standard coupling chemistry without requiring protecting group manipulation of the pyrrole NH or the phenolic OH [1]. This contrasts with comparator scaffolds such as 4-phenyl-1H-pyrrole-3-carboxylic acid (CAS 132040-12-1), which lacks the phenolic OH and therefore provides fewer hydrogen-bonding contacts, and with 4-hydroxy-1-phenyl-pyrrole-3-carboxylic acid (CAS 861582-77-6), where the hydroxyl is on the pyrrole ring rather than the pendant phenyl group, resulting in altered electronic and steric properties . The patent literature from IKERCHEM specifically describes the conversion of hydroxyphenyl-1H-pyrrole-carboxylic acids into hydroxamic acid HDAC inhibitors through activation of the carboxyl group and coupling with hydroxylamine or appropriate amine nucleophiles, establishing a direct synthetic precedent for the target compound's utility as a precursor to bioactive molecules [2]. The co-occurrence of the carboxylic acid (for derivatization), the ortho-phenolic OH (for target hydrogen bonding and potential metal chelation), and the pyrrole NH (additional H-bond donor) within a single low-molecular-weight scaffold (MW 203.19) represents a functionally dense starting point for parallel library synthesis.

synthetic intermediate carboxylic acid handle HDAC inhibitor library amide coupling derivatization

Hydroxyphenyl vs. Phenyl and Methoxyphenyl HDAC SAR

Patent EP2508510A1 provides explicit class-level SAR indicating that hydroxyphenyl-substituted pyrrole derivatives are more potent inhibitors of histone deacetylases (HDACs) than their corresponding phenyl or methoxyphenyl analogs, and furthermore that these compounds show improved activity against the HDAC6 isoform specifically [1]. While this comparison is made at the level of the final hydroxamic acid HDAC inhibitors rather than the carboxylic acid precursors, the patent establishes that the presence of a phenolic OH group on the pendant phenyl ring—including the 2-hydroxyphenyl (ortho) substitution pattern—is a critical pharmacophoric element for both potency and isoform selectivity. This contrasts with the broader class of 4-aryl-1H-pyrrole-3-carboxylic acids, such as those evaluated for antibacterial activity by Massa et al. (1990), where the 4-aryl substituent was found to be necessary but not sufficient for biological activity, and where hydroxylation status was not systematically explored [2]. The ortho-hydroxy positioning in the target compound is noteworthy specifically because it enables a bidentate hydrogen-bond donor/acceptor motif adjacent to the biaryl linkage, which could interact with the HDAC catalytic zinc ion or rim residues in a manner distinct from the para-hydroxy (more common) or meta-hydroxy arrangements.

HDAC isoform selectivity hydroxyphenyl advantage SAR phenol pharmacophore

Procurement-Relevant Application Scenarios


HPPD Inhibitor Fragment-Based Drug Discovery

For teams pursuing novel HPPD inhibitor chemotypes—whether for herbicide development (plant HPPD) or for treating type I tyrosinemia (human HPPD)—4-(2-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid offers a validated sub-μM starting point (IC₅₀ = 330 nM against pig liver HPPD) from a pyrrole-3-carboxylic acid scaffold that is structurally distinct from both the triketone class (e.g., mesotrione, sulcotrione) and the aryloxyacetic acid class [1]. Its moderate potency is appropriate for fragment growth or scaffold-hopping campaigns where improvements in binding affinity are sought through structure-guided elaboration of the carboxylic acid and pyrrole NH positions, while the ortho-hydroxy group provides a potential metal-chelating motif for engaging the Fe(II) cofactor in the HPPD active site.

HDAC Inhibitor Focused Library Synthesis

The compound's 3-carboxylic acid group serves as a direct precursor for generating libraries of hydroxamic acid, benzamide, or other zinc-binding group-containing HDAC inhibitors through standard amide coupling or activation/condensation protocols, as demonstrated in the IKERCHEM patent family (EP2508510A1) [2]. The ortho-hydroxyphenyl substituent is explicitly claimed as an active pharmacophoric element conferring potency and HDAC6 isoform selectivity advantages over phenyl and methoxyphenyl analogs. Research groups synthesizing HDAC inhibitor libraries should consider this building block over the corresponding 4-phenyl or 4-(4-hydroxyphenyl) analogs specifically when HDAC6-biased or ortho-hydroxy-chelating profiles are desired.

Biaryl Conformational Analysis Studies

The ortho-hydroxy group on the pendant phenyl ring creates a well-defined intramolecular hydrogen-bonding system with the pyrrole NH and/or the carboxylic acid carbonyl, making this compound a useful model system for studying conformational preferences in 4-aryl-pyrrole-3-carboxylic acids by NMR, X-ray crystallography, or computational methods. The availability of the corresponding meta-hydroxy (CAS 1330755-09-3) and para-hydroxy (CAS 1330755-30-0) regioisomers, as well as the non-hydroxylated 4-phenyl analog (CAS 132040-12-1), from commercial suppliers enables systematic comparative conformational analysis .

Metal-Chelating Building Block for Metalloenzyme Inhibitors

The simultaneous presence of a carboxylic acid, an ortho-phenolic OH, and a pyrrole NH within a single small molecule (MW 203.19) creates a polydentate ligand environment capable of coordinating metal ions through multiple donor atoms. This property is directly relevant to the design of inhibitors targeting metalloenzymes such as HPPD (Fe²⁺), HDACs (Zn²⁺), and other non-heme iron or zinc-dependent enzymes where the ortho-hydroxy/carboxylate chelation motif may compete with or supplement catalytic metal coordination [1][2].

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